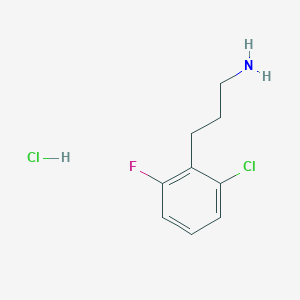
trans-4-(difluoromethyl)cyclohexane-1-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
trans-4-(difluoromethyl)cyclohexane-1-carboxylic acid: is an organic compound with the molecular formula C8H12F2O2 and a molecular weight of 178.18 g/mol . It is a solid at room temperature and is known for its applications in various fields of scientific research and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of trans-4-(difluoromethyl)cyclohexane-1-carboxylic acid typically involves the reaction of cyclohexane derivatives with difluoromethylating agents. One common method includes the use of difluoromethyl sulfonyl fluoride in the presence of a base to introduce the difluoromethyl group onto the cyclohexane ring .
Industrial Production Methods: Industrial production of this compound may involve large-scale chemical reactors where the reaction conditions are optimized for yield and purity. The process generally includes steps such as reaction, purification, and crystallization to obtain the final product .
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: trans-4-(difluoromethyl)cyclohexane-1-carboxylic acid can undergo oxidation reactions to form corresponding ketones or alcohols.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines, thiols, and alcohols can be used under basic or acidic conditions.
Major Products:
Oxidation: Formation of ketones or alcohols.
Reduction: Formation of alcohols or aldehydes.
Substitution: Formation of substituted cyclohexane derivatives.
Applications De Recherche Scientifique
Chemistry: In chemistry, trans-4-(difluoromethyl)cyclohexane-1-carboxylic acid is used as a building block for the synthesis of more complex molecules. It is also used in the study of reaction mechanisms and the development of new synthetic methodologies .
Biology: In biological research, this compound can be used to study the effects of difluoromethyl groups on biological systems. It may also serve as a precursor for the synthesis of biologically active molecules .
Medicine: In medicine, this compound derivatives are explored for their potential therapeutic properties. They may be investigated for their effects on various biological targets and pathways .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It may also be used as an intermediate in the synthesis of agrochemicals and pharmaceuticals .
Mécanisme D'action
The mechanism of action of trans-4-(difluoromethyl)cyclohexane-1-carboxylic acid involves its interaction with specific molecular targets. The difluoromethyl group can influence the compound’s reactivity and binding affinity to enzymes and receptors. This can lead to modulation of biological pathways and effects on cellular functions .
Comparaison Avec Des Composés Similaires
trans-4-(trifluoromethyl)cyclohexane-1-carboxylic acid: This compound has a trifluoromethyl group instead of a difluoromethyl group, which can result in different chemical and biological properties.
trans-4-methyl-1-cyclohexanecarboxylic acid: This compound has a methyl group instead of a difluoromethyl group, leading to variations in reactivity and applications.
Uniqueness: The presence of the difluoromethyl group in trans-4-(difluoromethyl)cyclohexane-1-carboxylic acid imparts unique chemical properties, such as increased lipophilicity and stability. These properties can enhance its utility in various applications, making it distinct from its analogs .
Propriétés
IUPAC Name |
4-(difluoromethyl)cyclohexane-1-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12F2O2/c9-7(10)5-1-3-6(4-2-5)8(11)12/h5-7H,1-4H2,(H,11,12) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YYQCHCJHDZCDSW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1C(F)F)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12F2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.18 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![(E)-3-(1,3-benzothiazol-2-yl)-N-[cyano-(2,4-dimethoxyphenyl)methyl]prop-2-enamide](/img/structure/B2948414.png)
![2-{[5-chloro-2-(pyrrolidine-1-carbonyl)phenyl]amino}-N-(1-cyano-1-cyclopropylethyl)acetamide](/img/structure/B2948415.png)


![4-{1-[3-(2-chlorophenoxy)-2-hydroxypropyl]-1H-1,3-benzodiazol-2-yl}-1-(2-methylphenyl)pyrrolidin-2-one](/img/structure/B2948420.png)

![4-bromo-N-[4-(1H-pyrazol-3-yl)phenyl]benzamide](/img/structure/B2948424.png)

![2-(4-fluorophenyl)-4-[3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1,2-dihydroisoquinolin-1-one](/img/structure/B2948427.png)

![({[2-(TRIFLUOROMETHYL)PHENYL]METHYL}CARBAMOYL)METHYL 2,5-DIFLUOROBENZOATE](/img/structure/B2948431.png)
![2-Oxabicyclo[2.2.2]octan-4-amine;hydrochloride](/img/structure/B2948433.png)
![1-[(4-FLUOROPHENYL)METHYL]-3-[2-METHOXY-2-(2-METHYLPHENYL)ETHYL]UREA](/img/structure/B2948434.png)

